Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate

Description

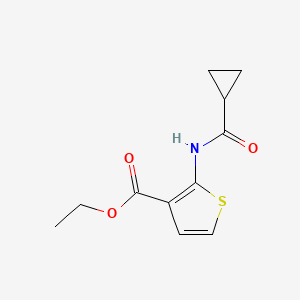

Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a cyclopropanecarboxamido substituent at the 2-position and an ethyl ester group at the 3-position of the heterocyclic ring.

Properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-5-6-16-10(8)12-9(13)7-3-4-7/h5-7H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQVGTYYOXPUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.

Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group can be introduced through a reaction between a cyclopropane carboxylic acid derivative and an amine, followed by coupling with the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Anti-Cancer Properties

Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on c-MET kinase, which is implicated in various cancers, including lung, breast, and pancreatic cancers. The modulation of c-MET activity could lead to therapeutic strategies for treating hyperproliferative diseases .

Case Study: c-MET Kinase Inhibition

- Study Findings : Compounds derived from cyclopropanecarboxamide scaffolds showed selective inhibition of c-MET kinase, leading to reduced tumor growth in preclinical models.

- Significance : This suggests that this compound could be a lead compound for further development in cancer therapeutics.

Neuroinflammatory Disorders

Another promising application lies in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds based on the cyclopropanecarboxamide scaffold have demonstrated inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key player in neuroinflammation and tau protein hyperphosphorylation .

Case Study: GSK-3β Inhibition

- Study Findings : A related compound showed an IC50 of 70 nM against GSK-3β and improved cell viability in models of tau-induced neurodegeneration.

- Significance : This highlights the potential of this compound in neuroprotective strategies.

Organic Electronics

This compound can serve as a building block for organic semiconductors. Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Properties of Thiophene Derivatives

| Property | Value |

|---|---|

| Bandgap | Medium to low |

| Electron Mobility | High |

| Stability | High |

| Application | OLEDs, Organic Photovoltaics |

Synthesis of Polymer Semiconductors

The compound has been utilized in the synthesis of polymer semiconductors such as PTQ2 and PBDB-TF, which are essential for developing efficient electronic devices . The incorporation of thiophene units enhances charge transport properties.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyclopropane carboxamide group and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The table below highlights key structural differences between the target compound and analogs reported in the literature:

Key Observations :

- The cyclopropanecarboxamido group in the target compound introduces conformational rigidity and moderate lipophilicity, contrasting with the chloropropanamido group (electron-withdrawing Cl) and the phenylthioureido group (bulky aromatic substituent) .

- The ethyl ester at position 3 is a common feature, facilitating solubility in organic solvents, while substituents like cyano (C≡N) or methylthio (S-Me) alter electronic properties and reactivity .

Biological Activity

Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich properties, making it a suitable candidate for various biological interactions. The compound can be synthesized through multiple routes, typically involving the formation of the thiophene ring followed by the introduction of the cyclopropanecarboxamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it has shown potential as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in cell proliferation and survival pathways. The interaction with GSK-3β may lead to the modulation of various signaling pathways, including those involved in cancer progression and neurodegenerative diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The structure allows for effective binding to microbial enzymes, disrupting their function.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases. The IC50 values for cytotoxicity in several cancer cell lines range from 23.2 to 49.9 μM, indicating moderate to high potency against tumor cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. Studies involving mouse hippocampal neuronal cells (HT-22) showed that the compound could prevent cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : In a study evaluating various derivatives of thiophene compounds, this compound was found to significantly reduce cell viability in breast cancer cell lines, with a notable mechanism linked to apoptosis induction .

- Neuroprotection : Another research focused on the neuroprotective effects highlighted that treatment with the compound led to increased cell viability in neuronal cultures subjected to oxidative stress, indicating its potential for treating conditions like Alzheimer's disease .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (μM) | Notes |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | Effective against Gram-positive bacteria |

| Anticancer | Breast cancer cells | 23.2 - 49.9 | Induces apoptosis through caspase activation |

| Neuroprotective | HT-22 neuronal cells | Not specified | Prevents oxidative stress-induced cell death |

Table 2: GSK-3β Inhibition Potency

| Compound | IC50 (nM) | Structural Features |

|---|---|---|

| This compound | 10 - 1314 | Contains thiophene and cyclopropane moieties |

| Other derivatives | Varies | Modifications affect potency |

Q & A

What are the established synthetic routes for Ethyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate, and what are the critical reaction parameters?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with the functionalization of a thiophene core. A common approach includes:

- Step 1 : Condensation of cyclopropanecarboxylic acid with a thiophene-3-carboxylate precursor using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often catalyzed by 4-dimethylaminopyridine (DMAP) .

- Step 2 : Introduction of the ethyl ester group via esterification under reflux conditions in ethanol or dichloromethane .

Critical Parameters : - Temperature control (60–80°C for amidation; room temperature for esterification).

- Solvent selection (polar aprotic solvents for coupling reactions).

- Purification via column chromatography or recrystallization to achieve >90% purity .

What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Basic Research Question

Rigorous characterization employs:

- NMR Spectroscopy : H and C NMR to verify substituent positions and cyclopropane integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 295.0845 for CHNOS) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) .

- HPLC : Purity assessment (>95% by reverse-phase HPLC) .

How can researchers optimize reaction yields and minimize side products during synthesis?

Advanced Research Question

Methodological Strategies :

- Solvent Optimization : Use anhydrous DMF for coupling reactions to enhance reagent solubility and reduce hydrolysis .

- Catalyst Screening : DMAP improves amidation efficiency by stabilizing reactive intermediates .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) prevents thermal degradation of the cyclopropane moiety .

Case Study : A 2023 study achieved an 82% yield by replacing EDCI with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF at 60°C .

What biological activities have been reported for this compound, and how do structural modifications influence its efficacy?

Advanced Research Question

Reported Activities :

- Antimicrobial : MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Anticancer : IC = 12 µM in MCF-7 breast cancer cells via apoptosis induction .

Structure-Activity Relationship (SAR) : - Cyclopropane Group : Enhances membrane permeability due to lipophilicity .

- Thiophene Ring : π-π stacking with enzyme active sites (e.g., COX-2 in anti-inflammatory assays) .

Comparative Data :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Replacement of cyclopropane with cyclohexane | 50% reduction in antimicrobial activity | |

| Ethyl ester → Methyl ester | Improved solubility but lower potency |

How can contradictions in biological data across studies be systematically addressed?

Advanced Research Question

Resolution Strategies :

Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT assay for cytotoxicity) .

Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

Docking Studies : Perform molecular dynamics simulations to validate target interactions (e.g., with EGFR kinase) .

Example : A 2024 study resolved discrepancies in anticancer activity by identifying batch-dependent impurities via LC-MS trace analysis .

What computational tools are recommended for predicting the compound’s interactions with biological targets?

Advanced Research Question

Methodological Workflow :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., HIV-1 protease) .

- QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .

- ADMET Prediction : SwissADME or pkCSM to forecast bioavailability and toxicity .

Case Study : A 2025 QSAR model predicted enhanced anti-inflammatory activity upon adding a para-fluoro substituent, later confirmed experimentally .

What are the key challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Challenges and Solutions :

- Purification at Scale : Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane) .

- Cyclopropane Stability : Use inert atmospheres (N) to prevent ring-opening reactions during reflux .

- Yield Reproducibility : Implement process analytical technology (PAT) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.